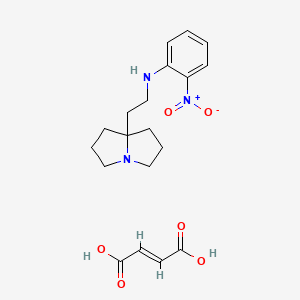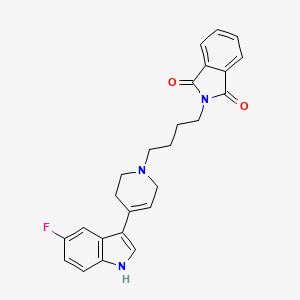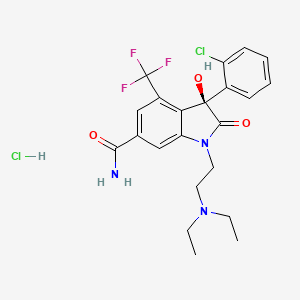
Spiramide
Vue d'ensemble
Description
Spiramide, également connu sous son nom de code de développement AMI-193, est un composé antipsychotique expérimental. Il agit comme un antagoniste sélectif des récepteurs de la sérotonine (5-HT2A et 5-HT1A) et des récepteurs de la dopamine (D2) avec une affinité négligeable pour le récepteur 5-HT2C . La formule chimique du composé est C22H26FN3O2, et sa masse molaire est de 384,475 g/mol .
Applications De Recherche Scientifique
Spiramide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound in studies of azaspiro compounds and their reactivity.
Biology: The compound’s selective antagonism of serotonin and dopamine receptors makes it valuable in neuropharmacological research.
Medicine: As an experimental antipsychotic, this compound is studied for its potential therapeutic effects in treating psychiatric disorders
Mécanisme D'action
Target of Action
Spiramide, also known as AMI-193, is an experimental antipsychotic that acts as a selective antagonist for several receptors. Its primary targets are the 5-HT2A, 5-HT1A, and D2 receptors . These receptors play crucial roles in neurotransmission, with the 5-HT receptors involved in serotonin signaling and the D2 receptor involved in dopamine signaling.
Mode of Action
This compound interacts with its targets by binding to them and acting as an antagonist . This means it blocks the action of the neurotransmitters serotonin and dopamine at these receptors. Specifically, it has a Ki value of 2 nM for the 5-HT2 receptor and 3 nM for the D2 receptor , indicating a high affinity and selectivity for these targets.
Biochemical Pathways
The antagonistic action of this compound on the 5-HT2A, 5-HT1A, and D2 receptors affects the serotonin and dopamine signaling pathways . By blocking these receptors, this compound can modulate the neurotransmission of serotonin and dopamine, neurotransmitters that play key roles in mood regulation, cognition, and psychosis.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its antagonistic effects on the 5-HT2A, 5-HT1A, and D2 receptors . This can lead to alterations in mood and cognition, which is why this compound is being investigated for its potential antipsychotic effects.
Analyse Biochimique
Biochemical Properties
Spiramide is a potent and selective antagonist of 5-HT2 and dopamine D2 receptor, with K i s of 2 nM and 3 nM, respectively . This compound has >2000-fold selectivity for 5-HT2 versus 5-HT1C (K i =4300 nM) receptors . It exhibits antipsychotic activity .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on 5-HT2 and dopamine D2 receptors . By binding to these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with 5-HT2 and dopamine D2 receptors . It acts as an antagonist, blocking the action of serotonin and dopamine at these receptors . This can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, this compound dose-dependently decreases response rate in monkeys under a fixed-interval (FI) schedule of stimulus termination . It also attenuates the discriminative-stimulus effects of cocaine in drug-discrimination experiments . This compound reduces response rate under a second-order schedule of i.v. self-administration of cocaine (0.1 mg/infusion) .
Méthodes De Préparation
La synthèse de la Spiramide implique la formation d'un composé azaspiro, plus précisément la 1,3,8-triazaspiro[4.5]décan-4-one, avec un groupe phényle attaché à N-1 et un groupe 3-(4-fluorophénoxy)propyle attaché à N-8 . La voie de synthèse comprend généralement les étapes suivantes :
- Formation du squelette du composé azaspiro.
- Introduction du groupe phényle en N-1.
- Attachement du groupe 3-(4-fluorophénoxy)propyle en N-8.
la synthèse implique généralement des techniques de synthèse organique standard telles que des réactions de substitution nucléophile et de condensation dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Spiramide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification de this compound, en particulier celles impliquant les groupes phényle et fluorophénoxy.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : this compound est utilisé comme composé modèle dans des études sur les composés azaspiro et leur réactivité.
Biologie : L'antagonisme sélectif du composé des récepteurs de la sérotonine et de la dopamine le rend précieux dans la recherche neuropharmacologique.
Médecine : En tant qu'antipsychotique expérimental, this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles psychiatriques
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement les récepteurs de la sérotonine (5-HT2A et 5-HT1A) et les récepteurs de la dopamine (D2). Cet antagonisme inhibe l'action de la sérotonine et de la dopamine, des neurotransmetteurs impliqués dans la régulation de l'humeur et les troubles psychotiques . Les cibles moléculaires comprennent les récepteurs 5-HT2A, 5-HT1A et D2, et les voies impliquées sont principalement liées à la signalisation des neurotransmetteurs dans le cerveau .
Comparaison Avec Des Composés Similaires
Spiramide est unique dans son antagonisme sélectif des récepteurs de la sérotonine et de la dopamine. Des composés similaires comprennent :
Spiperone : Un autre antipsychotique avec un mécanisme d'action similaire mais un profil d'affinité des récepteurs différent.
Tiaspirone : Présente une activité antipsychotique et influence les neurones dopaminergiques.
Rispéridone : Antipsychotique atypique qui bloque les récepteurs de la dopamine D2 et de la sérotonine 5-HT2.
Comparé à ces composés, this compound a une sélectivité plus élevée pour les récepteurs 5-HT2A et D2, ce qui le rend potentiellement plus efficace avec moins d'effets secondaires .
Propriétés
IUPAC Name |
8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKDAZEABGEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3824-91-7 (mono-hydrochloride salt) | |
| Record name | Spiramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042579 | |
| Record name | AMI-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-74-7 | |
| Record name | 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMI-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)




![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)



![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)



